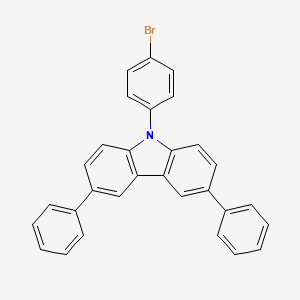
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 9H-carbazole with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions on a larger scale. The choice of solvent, catalyst, and reaction conditions can be optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be used to modify the bromine or phenyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole involves its interaction with molecular targets through its aromatic and bromine-containing structure. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
3,6-Dibromocarbazole: Contains two bromine atoms, leading to increased reactivity in substitution reactions.
4-Bromotriphenylamine: Similar bromine-containing aromatic compound with different electronic properties.
Uniqueness
9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is unique due to its specific combination of bromine and phenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C30H20BrN |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
9-(4-bromophenyl)-3,6-diphenylcarbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-13-15-26(16-14-25)32-29-17-11-23(21-7-3-1-4-8-21)19-27(29)28-20-24(12-18-30(28)32)22-9-5-2-6-10-22/h1-20H |
InChI-Schlüssel |
WOOAKXXQTAVKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


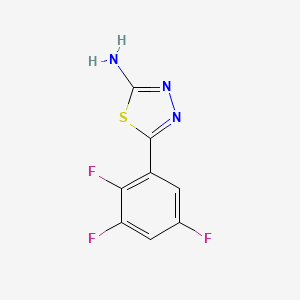
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)


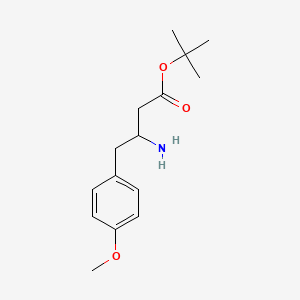

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
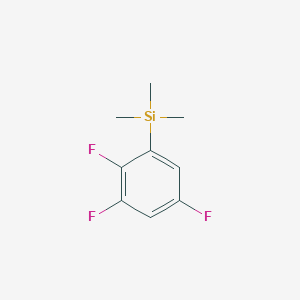

![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
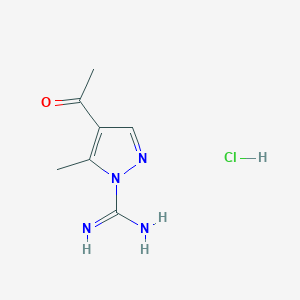
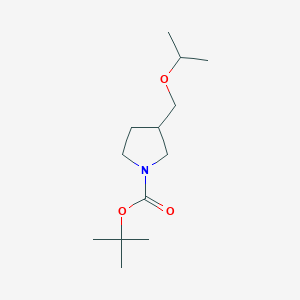

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
